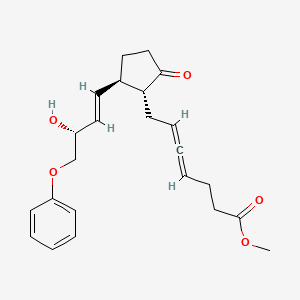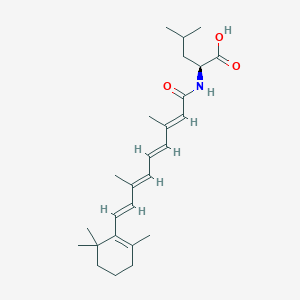
RSV604
Descripción general
Descripción
RSV-604 is a novel benzodiazepine derivative that has shown significant antiviral activity against respiratory syncytial virus (RSV). This compound has been identified as a promising candidate for the treatment of RSV infections, which are a leading cause of lower respiratory tract infections worldwide, particularly in young children and high-risk populations .
Aplicaciones Científicas De Investigación
RSV-604 has been extensively studied for its antiviral properties, particularly against respiratory syncytial virus. Its applications include:
Chemistry: Used as a model compound for studying benzodiazepine derivatives and their reactivity.
Biology: Investigated for its interactions with viral proteins and its mechanism of action at the molecular level.
Medicine: Evaluated in clinical trials for its efficacy in treating RSV infections, particularly in immunocompromised patients.
Industry: Potential use in the development of antiviral drugs and therapeutic agents
Mecanismo De Acción
RSV-604 exerts its antiviral effects by targeting the nucleoprotein of respiratory syncytial virus. This interaction inhibits the assembly and replication of the viral ribonucleoprotein complex, thereby preventing the virus from replicating and spreading. The compound binds directly to the nucleoprotein, disrupting its function and leading to a reduction in viral load .
Análisis Bioquímico
Biochemical Properties
RSV604 has been found to interact directly with the RSV nucleoprotein (N), which is essential for virus assembly and replication as part of the viral ribonucleoprotein (RNP) complex . The affinity of this compound’s binding to the N protein is not affected by resistance mutations in the N protein .
Cellular Effects
This compound has demonstrated potency against RSV infection in multiple cell types, including HeLa and HEp-2 cells . It inhibits both RSV RNA synthesis and the infectivity of the released virus . The lack of inhibition of viral RNA synthesis in some cell lines explains the cell-type-dependent potency of the inhibitor .
Molecular Mechanism
This compound targets the nucleocapsid protein and is active post-RSV infection . It inhibits both RSV RNA synthesis and the infectivity of the released virus . This suggests that this compound might act prior to viral replication complex formation .
Transport and Distribution
This compound does not alter the localization of the N protein in infected cells , suggesting that it does not significantly affect the transport and distribution of this protein within cells.
Subcellular Localization
This compound does not alter the localization of the N protein in infected cells . This suggests that it does not significantly affect the subcellular localization of this protein.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RSV-604 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the fluorophenyl and phenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of RSV-604 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
RSV-604 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium hydroxide, electrophilic reagents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RSV-604 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Comparación Con Compuestos Similares
Similar Compounds
EDP-938: Another nucleoprotein inhibitor with potent antiviral activity against respiratory syncytial virus.
GS-5806: An RSV fusion inhibitor that prevents the virus from entering host cells.
Lonafarnib: A compound identified through drug repurposing screens with potential antiviral activity against RSV .
Uniqueness of RSV-604
RSV-604 is unique in its mechanism of action, targeting the nucleoprotein of RSV, which is essential for viral replication. This sets it apart from other compounds like GS-5806, which target the fusion process, and EDP-938, which also targets the nucleoprotein but through a different binding mechanism. The low rate of resistance development and its efficacy in clinical trials further highlight its potential as a therapeutic agent .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVBMVUENFFLL-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125220 | |
| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676128-63-5 | |
| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676128-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RSV-604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676128635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RSV-604 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RSV-604 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NF9HI6D98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)


![2-[3-[5-(2-Hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile](/img/structure/B1680085.png)
![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)
